molecular formula C10H6F12O4 B1333790 Dimethyl dodecafluorosuberate CAS No. 2062-20-6

Dimethyl dodecafluorosuberate

Cat. No.: B1333790
CAS No.: 2062-20-6
M. Wt: 418.13 g/mol
InChI Key: SLFDDMXEAUAENU-UHFFFAOYSA-N
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Description

Dimethyl dodecafluorosuberate is a fluorinated organic compound with the molecular formula C10H6F12O4. It is characterized by the presence of twelve fluorine atoms, making it highly fluorinated and thus imparting unique chemical properties. This compound is often used in specialized chemical applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl dodecafluorosuberate can be synthesized through the esterification of dodecafluorosuberic acid with methanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The product is then purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: Dimethyl dodecafluorosuberate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms in the compound can be substituted by nucleophiles such as amines or thiols.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester bonds can be hydrolyzed to yield dodecafluorosuberic acid and methanol in the presence of aqueous acids or bases.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates under mild conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.

Major Products:

    Nucleophilic Substitution: Fluorinated amides or thiols.

    Reduction: Fluorinated alcohols.

    Hydrolysis: Dodecafluorosuberic acid and methanol.

Scientific Research Applications

Dimethyl dodecafluorosuberate has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.

    Biology: Investigated for its potential use in fluorinated drug development due to its stability and bioavailability.

    Medicine: Explored for its potential in imaging and diagnostic applications, particularly in fluorine-19 magnetic resonance imaging (MRI).

    Industry: Utilized in the production of high-performance polymers and coatings due to its chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of dimethyl dodecafluorosuberate involves its interaction with various molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, affecting their structure and function. This interaction can modulate enzyme activity, protein folding, and membrane permeability. The exact pathways and targets are still under investigation, but the compound’s unique fluorinated structure plays a crucial role in its biological effects.

Comparison with Similar Compounds

  • Dimethyl tetrafluorosuccinate
  • Dimethyl octafluoroadipate
  • Dimethyl hexafluoroglutarate

Comparison: Dimethyl dodecafluorosuberate is unique due to its higher degree of fluorination compared to similar compounds. This results in greater chemical stability, resistance to degradation, and unique reactivity patterns. While other fluorinated esters like dimethyl tetrafluorosuccinate and dimethyl octafluoroadipate share some properties, the extensive fluorination in this compound provides distinct advantages in specific applications, particularly in high-performance materials and advanced chemical synthesis.

Properties

IUPAC Name

dimethyl 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluorooctanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F12O4/c1-25-3(23)5(11,12)7(15,16)9(19,20)10(21,22)8(17,18)6(13,14)4(24)26-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFDDMXEAUAENU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(C(C(C(C(=O)OC)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371853
Record name Dimethyl perfluorooctanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2062-20-6
Record name Dimethyl perfluorooctanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2062-20-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of incorporating Dimethyl dodecafluorosuberate into dimethacrylates?

A1: this compound serves as a key component in synthesizing dimethacrylates containing oligo(tetrafluoroethene) segments []. These segments introduce desirable properties to the resulting polymers, such as low surface energy, chemical resistance, and thermal stability. The research article focuses on the preparation and curing behavior of these modified dimethacrylates [].

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